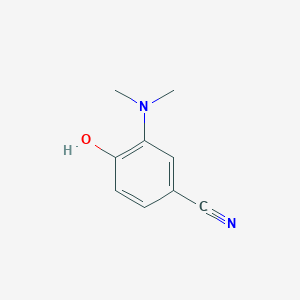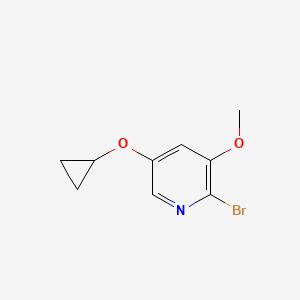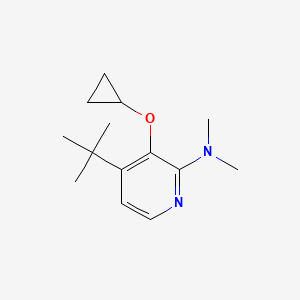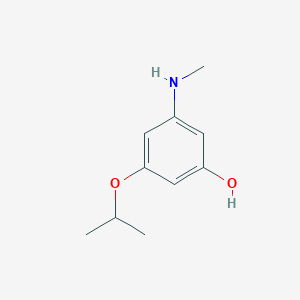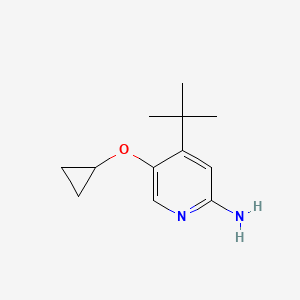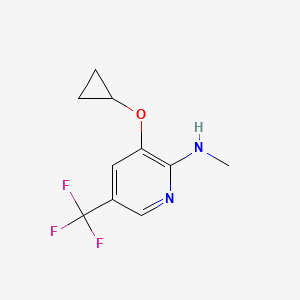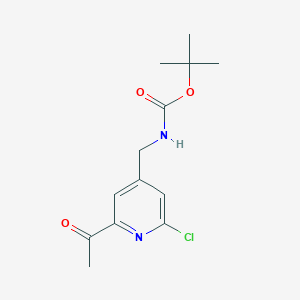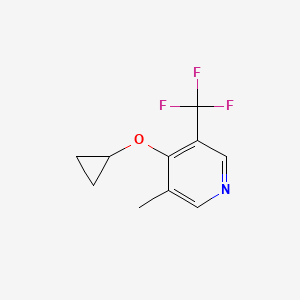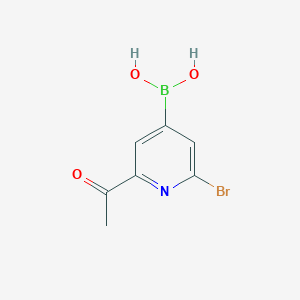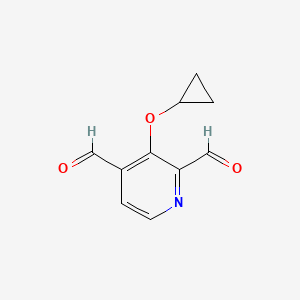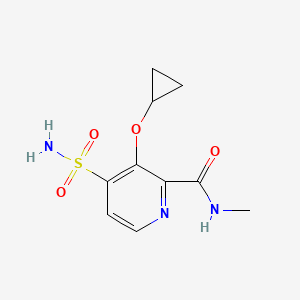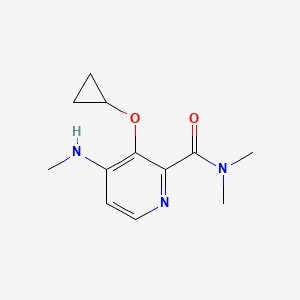
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is a complex organic compound with a unique structure that includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Picolinamide Core: This can be achieved through the reaction of 4-chloropyridine with dimethylamine under suitable conditions to form N,N-dimethyl-4-chloropyridine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropanol and a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinamide core.
Reduction: Reduced forms of the compound, potentially leading to the removal of the cyclopropoxy group.
Substitution: Substituted derivatives with different alkoxy groups.
科学的研究の応用
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethyl-4-aminopicolinamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(ethylamino)picolinamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(propylamino)picolinamide
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-9-6-7-14-10(12(16)15(2)3)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
BIPJTTJFQDIPEH-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


